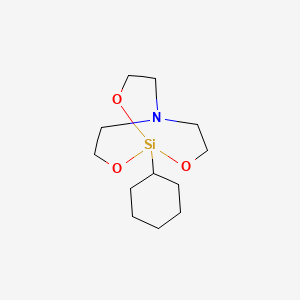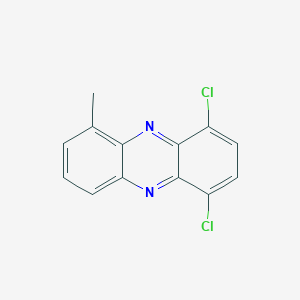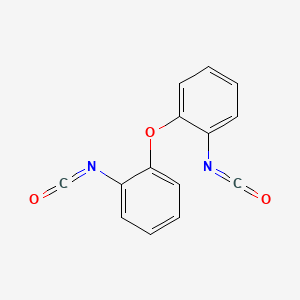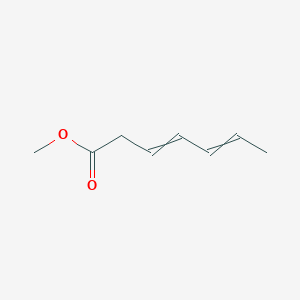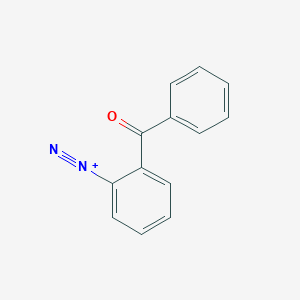
2-Benzoylbenzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylbenzene-1-diazonium is an aromatic diazonium compound that features a benzoyl group attached to a benzene ring, which is further substituted with a diazonium group. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzoylbenzene-1-diazonium can be synthesized through the diazotization of 2-aminobenzophenone. The process involves treating 2-aminobenzophenone with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoylbenzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: These include Sandmeyer reactions where the diazonium group is replaced by halides, cyanides, or hydroxyl groups using copper(I) salts.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid.
Major Products
Substitution Products: Aryl halides, aryl cyanides, and phenols.
Coupling Products: Azo compounds, which are often brightly colored and used as dyes.
Reduction Products: Hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Benzoylbenzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through substitution and coupling reactions.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Potential use in drug development for creating bioactive compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzoylbenzene-1-diazonium primarily involves its ability to form reactive intermediates, such as aryl radicals or cations, which can then undergo various substitution or coupling reactions. The diazonium group is a good leaving group, facilitating these transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium chloride
- 2-Nitrobenzenediazonium
- 4-Methylbenzenediazonium
Comparison
2-Benzoylbenzene-1-diazonium is unique due to the presence of the benzoyl group, which can influence the reactivity and stability of the diazonium ion. Compared to other diazonium compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
36367-99-4 |
|---|---|
Fórmula molecular |
C13H9N2O+ |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
2-benzoylbenzenediazonium |
InChI |
InChI=1S/C13H9N2O/c14-15-12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H/q+1 |
Clave InChI |
VILRWFDQMKOZGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


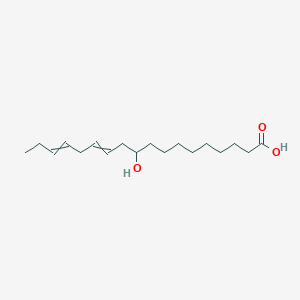
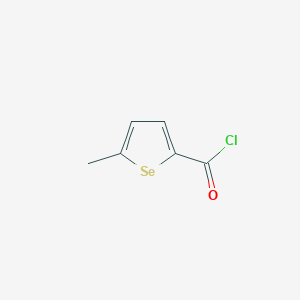
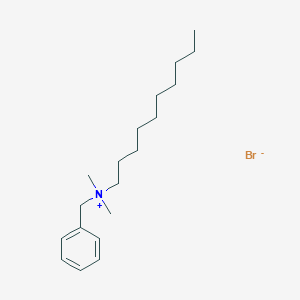
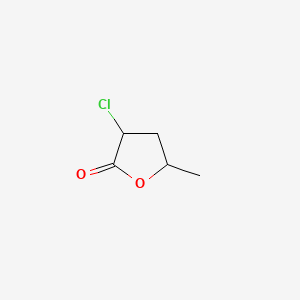
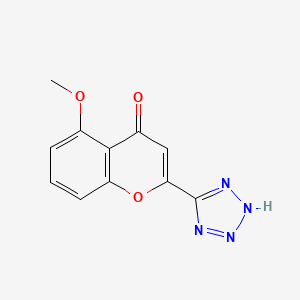
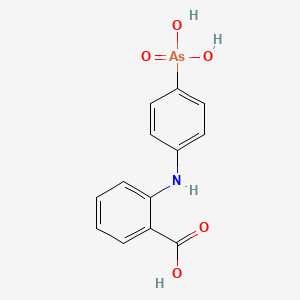
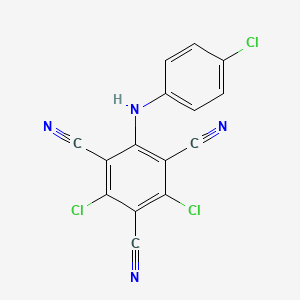
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
